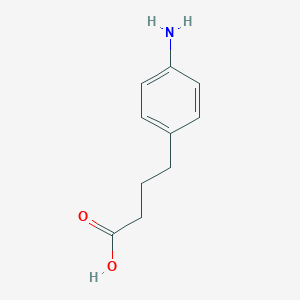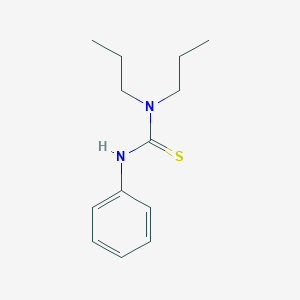
Acide 4-(4-aminophényl)butanoïque
Vue d'ensemble
Description
It is a white to light beige crystalline solid that is slightly soluble in water and has a faint amine-like odor . This compound is used as an intermediate in the synthesis of various pharmaceuticals and has applications in scientific research.
Applications De Recherche Scientifique
4-(4-Aminophenyl)butyric acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting the nervous system.
Industry: It is employed in the production of polymers and other industrial chemicals
Mécanisme D'action
Target of Action
4-(4-Aminophenyl)butanoic acid, also known as 4-PBA, is thought to function as an agonist at certain G-protein coupled receptors . It also interacts with other proteins involved in signal transduction pathways . Furthermore, 4-PBA exhibits inhibitory activity against histone deacetylases (HDACs) .
Mode of Action
The main actions of 4-PBA are the amelioration of unfolded proteins and the suppression of their aggregation . This results in protective effects against endoplasmic reticulum stress-induced neuronal cell death . Additionally, 4-PBA has been found to inhibit the enzyme monoamine oxidase, which plays a role in neurotransmitter breakdown .
Biochemical Pathways
The accumulation of aggregated proteins is a common feature in the pathogenesis of neurodegenerative diseases . Mutated genes code different amino acids, resulting in protein structures different from those of normal proteins . Unfolded proteins are folded through the action of molecular chaperones such as heat shock proteins (HSPs) . Disruption of the protein degradation system causes stagnation of ubiquitinated proteins, which results in the accumulation of aggregated unfolded proteins .
Pharmacokinetics
It is known that the compound’s therapeutic efficacy currently requires problematically high doses . This suggests that the compound’s bioavailability may be low, and that its absorption, distribution, metabolism, and excretion (ADME) properties may need to be optimized for effective medicinal application .
Result of Action
The result of 4-PBA’s action is the prevention of protein aggregation, which protects against endoplasmic reticulum stress-induced neuronal cell death . This makes 4-PBA a potential candidate drug for the treatment of neurodegenerative diseases .
Action Environment
It is known that the compound’s therapeutic efficacy currently requires high doses , suggesting that factors such as the compound’s stability in various environments and its interactions with other substances could impact its efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(4-Aminophenyl)butyric acid can be synthesized through the condensation of succinic anhydride with acetanilide, followed by reduction. The process involves the following steps :
Condensation Reaction: In a dry reaction vessel, aluminum chloride and carbon disulfide are mixed and cooled to 7-8°C. A mixture of acetanilide and succinic anhydride is then added, and the reaction mixture is refluxed vigorously. The reaction is continued at 30-45°C for 1 hour.
Isolation: The reaction mixture is allowed to stand for 2 days, after which it is decomposed with crushed ice. The resulting solid is filtered, washed with water, and dissolved in 5% sodium bicarbonate solution. The solution is decolorized with activated charcoal, filtered, and acidified with 1.5N hydrochloric acid to pH 1 to obtain a white solid.
Reduction: The obtained solid is then reduced using hydrazine hydrate and potassium hydroxide at 140-160°C. The reaction mixture is heated to 180°C to complete the reduction, resulting in the formation of 4-(4-Aminophenyl)butyric acid.
Industrial Production Methods
The industrial production of 4-(4-Aminophenyl)butyric acid follows similar synthetic routes but is optimized for large-scale production. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Aminophenyl)butyric acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like sulfuric acid for nitration and halogens for halogenation.
Major Products
Oxidation: Nitro-4-(4-aminophenyl)butanoic acid.
Reduction: 4-(4-Aminophenyl)butanol.
Substitution: Halogenated derivatives of 4-(4-aminophenyl)butanoic acid.
Comparaison Avec Des Composés Similaires
4-(4-Aminophenyl)butyric acid can be compared with similar compounds such as:
4-Phenylbutyric acid: Similar in structure but lacks the amino group.
4-Aminophenylacetic acid: Similar in structure but has a shorter carbon chain.
4-Aminophenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.
These compounds share some chemical properties and applications but differ in their specific uses and reactivity.
Propriétés
IUPAC Name |
4-(4-aminophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHLFWNKEWLHBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164727 | |
| Record name | 4-(p-Aminophenyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15118-60-2 | |
| Record name | NSC 27531 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015118602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15118-60-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27531 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(p-Aminophenyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Aminophenyl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B81493.png)













